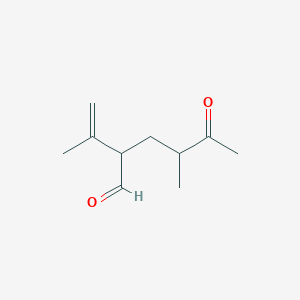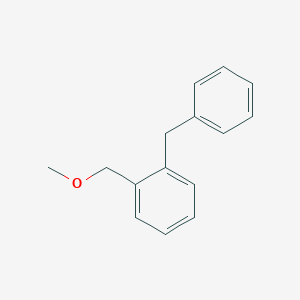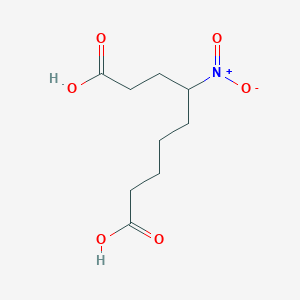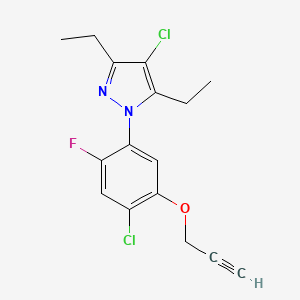![molecular formula C15H22N2O2 B14315727 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol CAS No. 110140-07-3](/img/structure/B14315727.png)
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-ol with 1-chloro-3-(butylamino)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups or double bonds present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound serves as a tool for studying biological processes at the molecular level. It can be used to probe the mechanisms of action of various biological targets.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Butylamino)-3-(1H-indol-3-yl)propan-2-ol: This compound has a similar structure but with the indole group attached at the 3-position instead of the 4-position. The change in position can affect the compound’s biological activity and chemical reactivity.
1-(Butylamino)-3-(1H-indol-5-yl)propan-2-ol: Another similar compound with the indole group attached at the 5-position. This positional isomer may exhibit different pharmacological properties compared to the 4-position isomer.
1-(Butylamino)-3-(1H-indol-6-yl)propan-2-ol: This compound has the indole group attached at the 6-position. The different attachment point can influence the compound’s interactions with biological targets and its overall activity.
The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct biological and chemical properties compared to its positional isomers.
Propiedades
Número CAS |
110140-07-3 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-(butylamino)-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-8-16-10-12(18)11-19-15-6-4-5-14-13(15)7-9-17-14/h4-7,9,12,16-18H,2-3,8,10-11H2,1H3 |
Clave InChI |
IYKXNRJIZSPOEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(COC1=CC=CC2=C1C=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
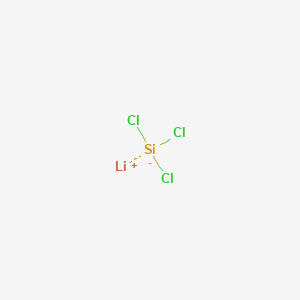
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
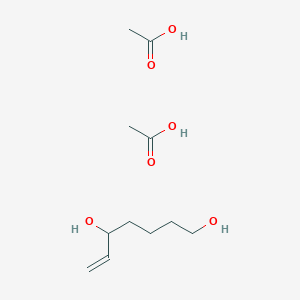
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

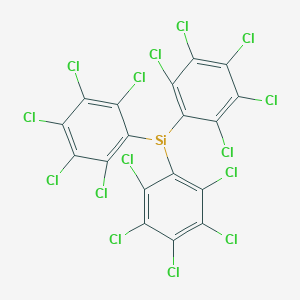
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
